4-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate
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Overview
Description
4-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate is a complex organic compound that features a benzyl group, a pyridin-2-yl moiety, and a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenyl acetate with benzyl chloroformate, followed by the introduction of the pyridin-2-yl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridin-2-yl moiety, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
- 4-[Benzyl(pyridin-2-yl)carbamoyl]phenyl methanol
- 4-[Benzyl(pyridin-2-yl)carbamoyl]phenyl chloride
- 4-[Benzyl(pyridin-2-yl)carbamoyl]phenyl bromide
Uniqueness: 4-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetate group, in particular, allows for esterification reactions that are not possible with similar compounds lacking this functional group.
Properties
IUPAC Name |
[4-[benzyl(pyridin-2-yl)carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-16(24)26-19-12-10-18(11-13-19)21(25)23(20-9-5-6-14-22-20)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXFLFVMWVKPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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